molecular formula C19H22N2O2 B2638205 3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine CAS No. 2418648-96-9

3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine

Cat. No.: B2638205
CAS No.: 2418648-96-9
M. Wt: 310.397
InChI Key: KFLSQNIJGGTDFZ-UHFFFAOYSA-N
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Description

3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with a cyclobutylaziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antiviral or antimicrobial agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-16(5-1)21-12-17(21)14-23-19-8-6-18(7-9-19)22-13-15-3-2-10-20-11-15/h2-3,6-11,16-17H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLSQNIJGGTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=C(C=C3)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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